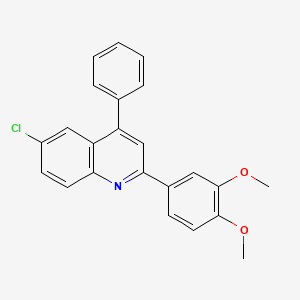
6-Chloro-2-(3,4-dimethoxyphenyl)-4-phenylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-(3,4-dimethoxyphenyl)-4-phenylquinoline is a quinoline derivative known for its diverse biological activities Quinoline compounds are significant in medicinal and agricultural chemistry due to their broad range of biological properties
Preparation Methods
The synthesis of 6-Chloro-2-(3,4-dimethoxyphenyl)-4-phenylquinoline typically involves a multi-step process. One common method includes the Povarov cycloaddition reaction followed by oxidative dehydrogenation aromatization. The starting materials often include p-anisidine, p-chlorobenzaldehyde, and methyl isoeugenol. The reaction is catalyzed by boron trifluoride diethyl etherate and conducted under microwave irradiation in the presence of an oxidative system such as iodine-dimethyl sulfoxide .
Chemical Reactions Analysis
6-Chloro-2-(3,4-dimethoxyphenyl)-4-phenylquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like iodine in dimethyl sulfoxide.
Reduction: Common reducing agents include lithium aluminum hydride.
Substitution: Halogenation and nitration are typical substitution reactions for this compound.
Coupling Reactions: Suzuki-Miyaura coupling is a notable reaction, using palladium catalysts and boron reagents.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Medicinal Chemistry: It exhibits anticancer, antitubercular, antifungal, and antiviral activities.
Material Science: Quinoline derivatives are used in the development of functional materials due to their unique electronic properties.
Biological Studies: It is used in research focused on understanding biological pathways and mechanisms due to its interaction with various biological targets.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(3,4-dimethoxyphenyl)-4-phenylquinoline involves its interaction with specific molecular targets. It can inhibit enzymes like cyclooxygenase-2, which plays a role in inflammation and pain. The compound’s structure allows it to bind to these enzymes, blocking their activity and thereby exerting its biological effects .
Comparison with Similar Compounds
6-Chloro-2-(3,4-dimethoxyphenyl)-4-phenylquinoline can be compared to other quinoline derivatives such as:
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline: This compound shares a similar structure but includes a methoxy group at the 6-position and a methyl group at the 3-position.
6-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl chloride: This derivative has a carbonyl chloride group at the 4-position, which can be used for further chemical modifications.
Properties
IUPAC Name |
6-chloro-2-(3,4-dimethoxyphenyl)-4-phenylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO2/c1-26-22-11-8-16(12-23(22)27-2)21-14-18(15-6-4-3-5-7-15)19-13-17(24)9-10-20(19)25-21/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBMSVJUNCKCCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4H-chromeno[4,3-d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2419844.png)
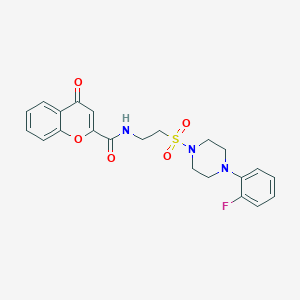
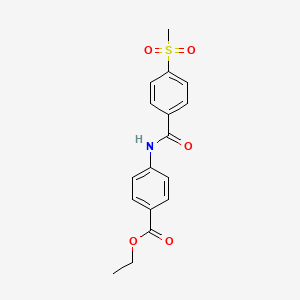
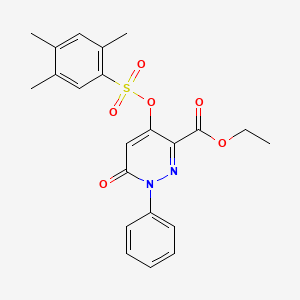
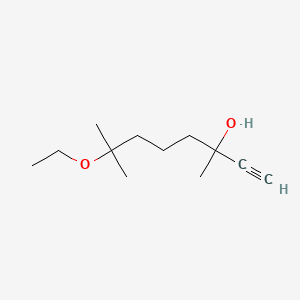
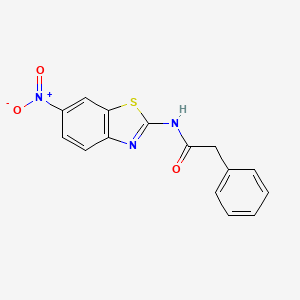
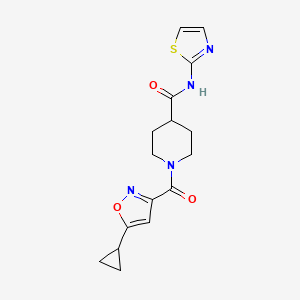
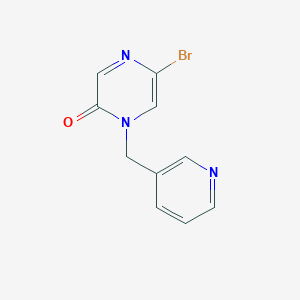
![{5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl N-(3-chlorophenyl)carbamate](/img/structure/B2419859.png)
![2-{4-[4-(Ethylamino)pyrimidin-2-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2419860.png)
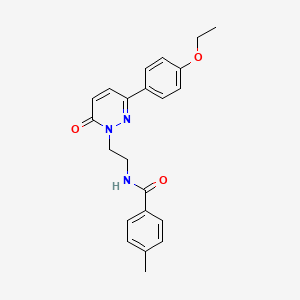
![2-{[4-(tert-butyl)benzyl]sulfanyl}-6,7-dimethoxy-3-(4-methoxybenzyl)-4(3H)-quinazolinimine](/img/structure/B2419864.png)
![N-[1-(4-bromophenyl)cyclopropyl]-2,6-dichloropyridine-3-sulfonamide](/img/structure/B2419865.png)
![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B2419866.png)
